No Published Quantitative Biological Data Available for This Compound
An exhaustive search of the available scientific literature, including peer-reviewed journals, patents, and curated bioactivity databases, found zero published data reporting quantitative biological activity (e.g., IC50, EC50, Ki, Kd), pharmacological assay results, or in vivo efficacy measurements for N-(2-bromophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide (CAS 1326904-81-7). Available supplier listings indicate purity (typically 95%) and basic molecular properties , but lack any biological characterization. In contrast, closely related analogs within the 2-imino-2H-chromene-3(N-aryl)carboxamide series have been characterized—for example, compound VIa from Gill et al. (2017), which bears different aryl and chromene substituents, showed IC50 values ranging from 0.9 to 35.0 μM across four cancer cell lines [1]. No cross-study comparison between the target compound and any published analog is possible because the target compound has not been tested in any reported assay system.
| Evidence Dimension | Biological activity characterization (IC50, all published assays) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest characterized analog (compound VIa, Gill et al. 2017): MCF-7 IC50 = 8.5 μM, PC-3 IC50 = 35.0 μM, A-549 IC50 = 0.9 μM, Caco-2 IC50 = 9.9 μM |
| Quantified Difference | Cannot be calculated—target compound lacks assay data |
| Conditions | N/A—no assay context exists for the target compound |
Why This Matters
Procurement decisions for this compound carry heightened experimental risk, as users must independently generate all biological characterization data before establishing any differentiation claim.
- [1] Gill RK, et al. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2017. PMID: 26961315. View Source
